molecular formula C26H28N2O2S B185330 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one CAS No. 5917-13-5

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

Cat. No. B185330
CAS RN: 5917-13-5
M. Wt: 432.6 g/mol
InChI Key: QEIWXZBMDUSQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one, also known as BQS, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BQS is a complex molecule that is synthesized using a multi-step process, and its mechanism of action is not fully understood.

Scientific Research Applications

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease models.

Mechanism Of Action

The exact mechanism of action of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is not fully understood, but it is believed to be a multi-targeted molecule that acts on various cellular pathways. 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and acetylcholinesterase. 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has also been shown to modulate the activity of several signaling pathways, including the MAPK pathway and the NF-kB pathway.

Biochemical And Physiological Effects

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one induces apoptosis and inhibits angiogenesis. In inflammation models, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one reduces the production of pro-inflammatory cytokines. In neurodegenerative disease models, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one protects neurons from oxidative stress and reduces the accumulation of beta-amyloid plaques.

Advantages And Limitations For Lab Experiments

One advantage of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its multi-targeted mechanism of action, which makes it a promising molecule for drug development. One limitation of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its yield and purity. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one derivatives could be synthesized and evaluated for their potential therapeutic applications.
In conclusion, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is a novel spirocyclic compound that has potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its multi-targeted mechanism of action and complex synthesis method make it a promising molecule for drug development. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is a multi-step process that involves several chemical reactions. The first step involves the condensation of 4-methoxybenzaldehyde and cyclopentanone to form 4-methoxy-1-cyclopentyl-2-butanone. This intermediate is then reacted with 2-mercaptobenzothiazole to form 3-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-1-cyclopentyl-1,3-dihydro-2H-benzimidazole-2-thione. Finally, this intermediate is reacted with 2-chlorobenzaldehyde to form 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one.

properties

CAS RN

5917-13-5

Product Name

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

Molecular Formula

C26H28N2O2S

Molecular Weight

432.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2O2S/c1-17(2)31-25-27-23-21-9-5-4-8-18(21)16-26(14-6-7-15-26)22(23)24(29)28(25)19-10-12-20(30-3)13-11-19/h4-5,8-13,17H,6-7,14-16H2,1-3H3

InChI Key

QEIWXZBMDUSQHN-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCC4)CC5=CC=CC=C52

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

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